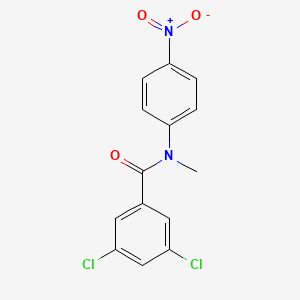

3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

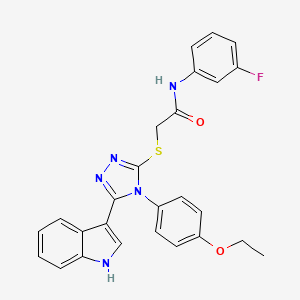

3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide is a chemical compound with the CAS Number: 478042-65-8 . It has a molecular weight of 325.15 . The compound is solid in its physical form .

Synthesis Analysis

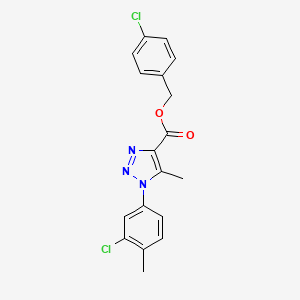

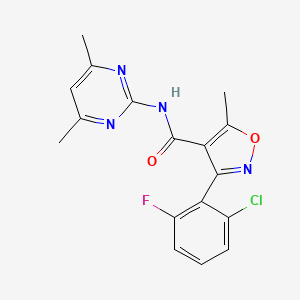

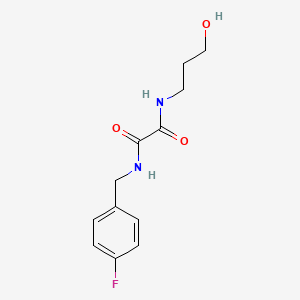

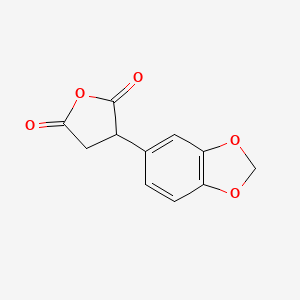

The synthesis of dichlorobenzamide derivatives, including 3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide, involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . These reactions yield a series of dichlorobenzamide derivatives in good yields .Molecular Structure Analysis

The InChI Code for 3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide is 1S/C14H10Cl2N2O3/c1-17 (12-2-4-13 (5-3-12)18 (20)21)14 (19)9-6-10 (15)8-11 (16)7-9/h2-8H,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 325.15 . It is solid in its physical form .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Chemical Properties

- Synthesis and Spectroscopic Analysis : The synthesis and characterization of compounds related to 3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide, including various benzamide derivatives, have been explored. These studies often focus on the preparation of novel compounds with potential industrial and pharmacological applications. For instance, research on the synthesis and spectral studies of nitrosourea derivatives of benzothiazines as bifunctional anticancer agents shows the diversity of chemical synthesis involving similar compounds (Gupta & Gupta, 2010).

- Crystal Structure Analysis : The crystal structures of benzamide derivatives have been determined to understand their molecular configurations better and to explore their potential applications in various fields, such as materials science and drug design (Kansız et al., 2018).

2. Biological and Pharmacological Research

- Antimicrobial Activity : New thiourea derivatives, including those with dichlorophenyl and nitrophenyl substitutions, have been synthesized and tested for their interaction with bacterial cells. These studies aim to develop novel antimicrobial agents with specific focus on compounds that show significant activity against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).

3. Materials Science

- Corrosion Inhibition : The application of benzamide derivatives in corrosion inhibition has been explored, particularly for protecting metals against acidic corrosion. Studies demonstrate that certain derivatives can act as effective corrosion inhibitors, offering insights into developing new materials for industrial applications (Mishra et al., 2018).

4. Environmental Science

- Photocatalytic Degradation : Research into the photocatalytic degradation of organic pollutants, such as propyzamide, a closely related compound, indicates the potential environmental applications of benzamide derivatives. The use of adsorbent supports in conjunction with photocatalysts like TiO2 has shown enhanced rates of mineralization for certain pollutants, suggesting an avenue for environmental cleanup efforts (Torimoto et al., 1996).

Safety and Hazards

Eigenschaften

IUPAC Name |

3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3/c1-17(12-2-4-13(5-3-12)18(20)21)14(19)9-6-10(15)8-11(16)7-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKPDHLBRGFAQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)

![methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2717207.png)

![3-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2717208.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2717216.png)

![2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide](/img/structure/B2717223.png)

![4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2717225.png)